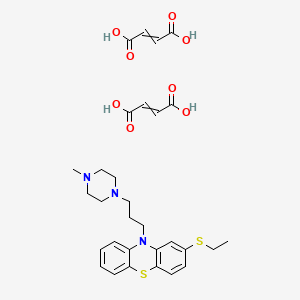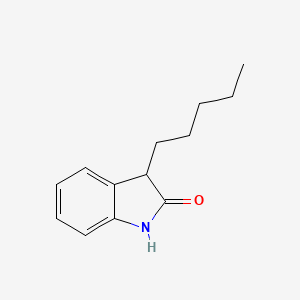
3-pentyl-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-pentyl-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the reaction of indoline with specific reagents under controlled conditions. For instance, the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst is a direct method . Another method involves the use of nitromethane, glacial acetic acid, and ammonium acetate under reflux conditions .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-pentyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
科学的研究の応用
3-pentyl-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
作用機序
The mechanism of action of 3-pentyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. As an indole derivative, it may bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol: Studied for its anticancer effects.
Uniqueness
3-pentyl-2,3-dihydro-1H-indol-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pentyl side chain and dihydroindole core differentiate it from other indole derivatives, making it a valuable compound for research and industrial applications .
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
3-pentyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-8-11-10-7-5-6-9-12(10)14-13(11)15/h5-7,9,11H,2-4,8H2,1H3,(H,14,15) |
InChIキー |
UBQVZTWMAFQYFC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1C2=CC=CC=C2NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


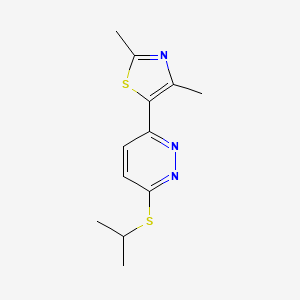
![[5,6-Dibromo-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14114378.png)
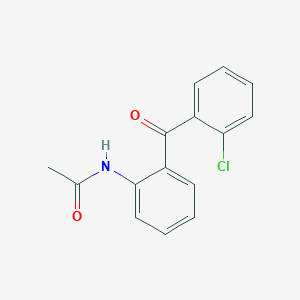
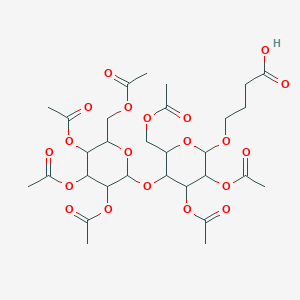
![(5S,5aR,8aS,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14114404.png)
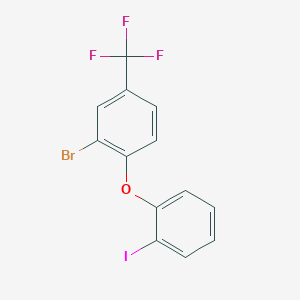
![(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate](/img/structure/B14114415.png)
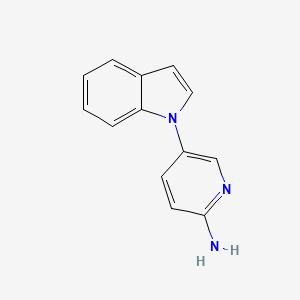
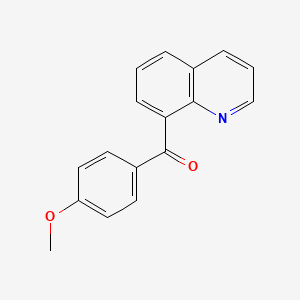
![N-[2-(diethoxyphosphoryl)-ethyl]methacrylamide](/img/structure/B14114438.png)
![(E)-(2,9-dimethyl-3,5-diphenylfuro[3,2-g]chromen-7-ylidene)hydrazine](/img/structure/B14114454.png)
![ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B14114462.png)
![12-Amino-2-phenylpyrano[2,3-a]acridin-4-one](/img/structure/B14114468.png)
